3-(3,7-Dimethyloctyloxy)benzeneboronic acid
Overview
Description
3-(3,7-Dimethyloctyloxy)benzeneboronic acid is a chemical compound with the molecular formula C16H27BO3. It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, were not found in the search results . For detailed property data, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers directly .Scientific Research Applications
Synthetic Methodologies and Catalyst Development
One significant application involves the development of synthetic methodologies, particularly in carbon-carbon bond formation. For example, the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 offers a pathway to benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids, showcasing the role of boronic esters in synthesizing functionalized aryl- and alkenyl-carboxylic acids (Kazutoshi Ukai et al., 2006). Furthermore, boronic acids participate in Suzuki Cross-Coupling reactions to yield biaryls, underlining their importance in constructing complex organic frameworks (H. Chaumeil, S. Signorella, C. L. Drian, 2000).
Material Science and Polymer Chemistry
In material science, boronic acids contribute to the development of metal-organic polymers with varied structures and magnetic properties, as demonstrated in studies involving coordination polymers with semi-rigid tricarboxylate ligands (Liming Fan et al., 2014). These findings elucidate the potential of boronic acid derivatives in tailoring the structural and functional attributes of polymeric materials.
Organic Electronics and Sensing Applications
Boronic acid derivatives have found applications in organic electronics and sensing. For instance, the development of fluorescent probes based on arylboronic acids for detecting specific substances showcases the utility of boronic acid derivatives in creating sensitive and selective sensing materials (Xinwei Tian et al., 2017).
Antimicrobial and Fungicidal Activities
Research into the antimicrobial and fungicidal properties of boronic acid derivatives, such as the study on 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue, reveals the bioactivity of these compounds against various strains, highlighting their potential in medicinal chemistry (D. Wieczorek et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[3-(3,7-dimethyloctoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-13(2)6-4-7-14(3)10-11-20-16-9-5-8-15(12-16)17(18)19/h5,8-9,12-14,18-19H,4,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZTXOKLYKMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC(C)CCCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622924 | |
Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209347-66-0 | |
Record name | {3-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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